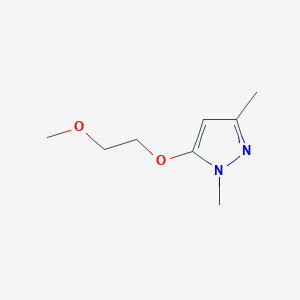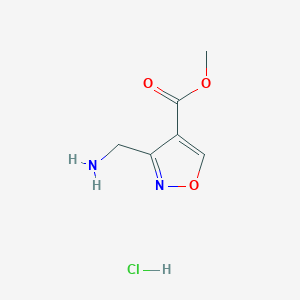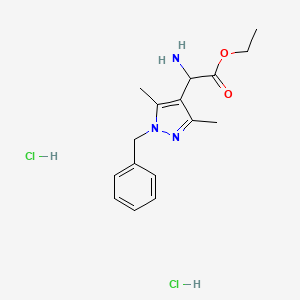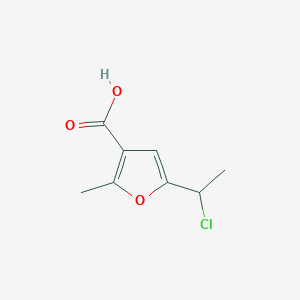![molecular formula C10H9N3O B6618014 1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one CAS No. 162435-05-4](/img/structure/B6618014.png)
1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-one, commonly referred to as 1-PEP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, containing both a pyridine ring and a pyrazole ring. The structure of 1-PEP is highly versatile, allowing for a variety of synthetic modifications. This compound has been used in a variety of research applications, including biochemical and physiological research, drug design, and material sciences.
Applications De Recherche Scientifique
1-PEP has a variety of applications in scientific research. It has been used as a model compound in drug design and material sciences, as well as in biochemical and physiological research. In drug design, 1-PEP can be used to study the interactions between drugs and their targets. In material sciences, it can be used to study the properties of various materials. In biochemical and physiological research, 1-PEP can be used to study the effects of various compounds on biological systems.
Mécanisme D'action
1-PEP has several mechanisms of action that make it attractive for use in scientific research. It has been shown to interact with a variety of proteins, including enzymes, receptors, and transporters. It also has the ability to bind to DNA and RNA, allowing for the study of gene expression and regulation. Additionally, 1-PEP has been shown to interact with a variety of enzymes, allowing for the study of enzyme function and regulation.
Biochemical and Physiological Effects
1-PEP has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. It has also been shown to interact with DNA and RNA, allowing for the study of gene expression and regulation. Additionally, 1-PEP has been shown to interact with a variety of enzymes, allowing for the study of enzyme function and regulation.
Avantages Et Limitations Des Expériences En Laboratoire
1-PEP has several advantages as a research compound. It is relatively inexpensive and easy to synthesize, making it a viable option for many research applications. Additionally, 1-PEP is highly versatile, allowing for a variety of synthetic modifications. Furthermore, it has a variety of mechanisms of action, making it useful for a wide range of research applications.
However, 1-PEP does have some limitations. It is not as stable as other compounds, making it difficult to store for long periods of time. Additionally, 1-PEP is not as widely studied as other compounds, making it difficult to find reliable information on its effects and applications.
Orientations Futures
1-PEP has a variety of potential applications in scientific research. It could be used to study the interactions between drugs and their targets, as well as the properties of various materials. Additionally, 1-PEP could be used to study the effects of various compounds on biological systems. It could also be used to study gene expression and regulation, as well as enzyme function and regulation. Furthermore, 1-PEP could be used to develop new drugs and materials, as well as to study the effects of environmental contaminants on biological systems. Finally, 1-PEP could be used to study the effects of various compounds on the human body, such as their potential to cause cancer or other diseases.
Méthodes De Synthèse
1-PEP can be synthesized in a variety of ways, depending on the desired outcome. One common method is the synthesis of 1-PEP from pyridine and ethyl 3-bromopyrazole-1-carboxylate. This method involves the reaction of pyridine and ethyl 3-bromopyrazole-1-carboxylate in the presence of a base, such as potassium carbonate, to form 1-PEP. This method is relatively simple and cost effective, making it a popular choice for researchers.
Propriétés
IUPAC Name |
1-(3-pyridin-2-ylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)13-7-5-10(12-13)9-4-2-3-6-11-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVVDTCZVOULJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)





![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)





![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)